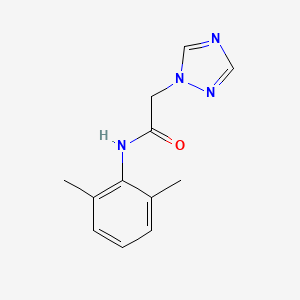![molecular formula C12H14FNO B7511337 N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide, commonly known as FMCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. FMCC is a cyclopropane-containing compound, which makes it structurally unique and interesting for study.
Scientific Research Applications
FMCC has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMCC has been used as a tool to study the function of GABA-A receptors, which are important targets for the treatment of anxiety and epilepsy. In pharmacology, FMCC has been used to develop new drugs that target GABA-A receptors with improved efficacy and safety profiles. In medicinal chemistry, FMCC has been used as a scaffold for the design of new compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of FMCC is related to its interaction with GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. FMCC binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
FMCC has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are related to its interaction with GABA-A receptors and the enhancement of GABA-mediated inhibition in the central nervous system. FMCC has also been shown to have muscle relaxant effects, which are related to its interaction with GABA-A receptors in the peripheral nervous system.
Advantages and Limitations for Lab Experiments
FMCC has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, FMCC also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors and enzymes in the central nervous system.
Future Directions
There are several future directions for research on FMCC, including the development of new drugs that target GABA-A receptors with improved efficacy and safety profiles, the study of the structural and functional properties of GABA-A receptors, and the investigation of the role of GABA-A receptors in various neurological and psychiatric disorders. Additionally, the synthesis of FMCC derivatives with modified properties could lead to the discovery of new compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of FMCC involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid chloride in the presence of N-methylmorpholine. The reaction takes place at room temperature and produces FMCC as a white solid in good yield. The purity of the compound can be further improved through recrystallization.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14(12(15)10-4-5-10)8-9-2-6-11(13)7-3-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEILCAZVCVJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)
